BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

GPR139 fluorine walk regioisomer SAR

3,4‑Difluoro‑N‑(2‑(6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide is a fully synthetic, tri‑fluorinated small molecule (C₁₆H₁₁F₃N₄O₂; exact mass 348.0834 g mol⁻¹) [REFS‑1]. It belongs to the 4‑oxo‑3,4‑dihydro‑1,2,3‑benzotriazine chemical class, members of which have been disclosed as agonists of the orphan G‑protein‑coupled receptor GPR139, a target implicated in schizophrenia and other CNS disorders [REFS‑2].

Molecular Formula C16H11F3N4O2
Molecular Weight 348.285
CAS No. 1904371-43-2
Cat. No. B2423095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
CAS1904371-43-2
Molecular FormulaC16H11F3N4O2
Molecular Weight348.285
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F)F
InChIInChI=1S/C16H11F3N4O2/c17-10-2-4-14-11(8-10)16(25)23(22-21-14)6-5-20-15(24)9-1-3-12(18)13(19)7-9/h1-4,7-8H,5-6H2,(H,20,24)
InChIKeyWDUNVGOOXJIUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 1904371-43-2): A Tri‑Fluorinated Benzotriazinone GPR139‑Class Agent for Specialised CNS Research


3,4‑Difluoro‑N‑(2‑(6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide is a fully synthetic, tri‑fluorinated small molecule (C₁₆H₁₁F₃N₄O₂; exact mass 348.0834 g mol⁻¹) [REFS‑1]. It belongs to the 4‑oxo‑3,4‑dihydro‑1,2,3‑benzotriazine chemical class, members of which have been disclosed as agonists of the orphan G‑protein‑coupled receptor GPR139, a target implicated in schizophrenia and other CNS disorders [REFS‑2]. The compound incorporates a 3,4‑difluorobenzamide moiety linked via an ethyl spacer to a 6‑fluoro‑1,2,3‑benzotriazin‑4(3H)‑one core, giving it a unique substitution pattern within its structural series.

Why 3,4‑Difluoro‑N‑(2‑(6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide Cannot Be Interchanged with Structural Analogues


In the 4‑oxobenzotriazine GPR139 agonist space, the exact position of fluorine atoms on the benzamide ring and the benzotriazinone core governs pharmacodynamic and physicochemical behaviour. Patent‑level SAR demonstrates that even seemingly minor regioisomeric shifts (e.g., 2,6‑difluorobenzamide versus 3,4‑difluorobenzamide) can yield divergent conformational preferences, hydrogen‑bond networks, and metabolic profiles [REFS‑1]. Consequently, generic substitution with a close analogue without matched head‑to‑head data risks invalidating target‑engagement and selectivity hypotheses in both in‑vitro and in‑vivo experimental systems.

Quantitative Differentiation: Evidence That 3,4‑Difluoro‑N‑(2‑(6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide Occupies a Unique Structural‑Activity Niche


Regioisomeric Fluorine Architecture on the Benzamide Ring: 3,4‑Difluoro vs. 2,6‑Difluoro Substitution

The target compound carries a 3,4‑difluorobenzamide motif, whereas the closest catalogued regioisomer is 2,6‑difluoro‑N‑(2‑(6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide (CAS 2641930‑61‑0) [REFS‑1]. Although direct pharmacological data for both isomers are not publicly available, the ‘fluorine walk’ paradigm in medicinal chemistry holds that alteration of the fluorine positions modulates the aryl ring’s electron density, the pKₐ of the amide NH, and the dihedral angle of the benzamide moiety—all parameters known to affect GPR139 binding in closely related 4‑oxobenzotriazine ligands [REFS‑2]. This regioisomeric difference renders the two compounds non‑interchangeable in SAR studies.

GPR139 fluorine walk regioisomer SAR

6‑Fluoro‑Benzotriazinone Core vs. Unsubstituted Core: Affinity Trend in GPR139 Binding

Within the GPR139 agonist patent series, a compound bearing the 6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl core but a different amide side chain (BDBM263484) exhibits a competitive binding Ki of 39 nM against human GPR139 in CHO‑TRex membranes [REFS‑1]. In contrast, the unsubstituted core analogue (Example 5, BDBM263370) has a Ki of 467 nM in the same assay format [REFS‑2]. This ~12‑fold affinity improvement is consistent with a positive contribution of the 6‑fluoro substituent to receptor binding. The target compound retains the 6‑fluoro core, suggesting it may benefit from a similar affinity enhancement relative to non‑fluorinated congeners, although direct measurement is not yet reported in the public domain.

GPR139 binding affinity 6‑fluoro SAR benzotriazinone core

Lipophilicity and Permeability Profile: Calculated logP of 3.26 Differentiates the Compound from Less Fluorinated Benzotriazinone Derivatives

The compound displays a calculated partition coefficient (logP) of 3.26 and a topological polar surface area (tPSA) of 69 Ų, as recorded in the ZINC15 database [REFS‑1]. While direct experimental logP data for close analogues are not publicly available, the addition of the hydrophobic 6‑fluoro substituent to the benzotriazinone ring typically increases logP by approximately 0.5–0.8 units relative to the non‑fluorinated parent scaffold, based on fragment‑based contributions [REFS‑2]. This elevated lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration, a key consideration for CNS‑targeted GPR139 programmes, but may also alter solubility and plasma protein binding compared to less fluorinated alternatives.

lipophilicity logP permeability physicochemical properties

Recommended Applications for 3,4‑Difluoro‑N‑(2‑(6‑fluoro‑4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)ethyl)benzamide Based on Structural‑Pharmacological Evidence


GPR139 Agonist SAR Probe: Differentiating the 3,4‑Difluorobenzamide Contribution

The compound’s 3,4‑difluorobenzamide group provides a distinct electronic and steric profile compared to the 2,6‑difluoro regioisomer. It is ideal for systematic SAR campaigns aimed at mapping the benzamide binding pocket of GPR139 [REFS‑1]. Using this compound alongside the 2,6‑difluoro analogue allows teams to deconvolute position‑specific fluorine effects on receptor affinity and selectivity.

CNS Penetration Optimisation: Leveraging the Elevated logP of the 6‑Fluoro Core

With a calculated logP of 3.26, the compound is predicted to exhibit improved passive CNS penetration relative to non‑fluorinated benzotriazinone leads [REFS‑2]. It can serve as a brain‑penetrant scaffold in GPR139‑targeted programmes for schizophrenia or depression, where adequate brain exposure is a prerequisite for in‑vivo efficacy studies.

Chemical Probe Development: A Tri‑Fluorinated Fragment for Biophysical Assays

The three fluorine atoms distributed across the benzamide and benzotriazinone rings provide ample opportunities for ¹⁹F NMR studies in target‑engagement and conformational‑dynamics experiments. The compound’s modest molecular weight (348 g mol⁻¹) and acceptable tPSA (69 Ų) make it a suitable starting point for fragment‑based drug discovery against GPR139 and related CNS targets [REFS‑2].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.